molecular formula C11H10O4 B3108465 4-ethyl-6,7-dihydroxy-2H-chromen-2-one CAS No. 16574-07-5

4-ethyl-6,7-dihydroxy-2H-chromen-2-one

Cat. No.: B3108465
CAS No.: 16574-07-5
M. Wt: 206.19 g/mol
InChI Key: ISESONVYWLLDIF-UHFFFAOYSA-N
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Description

. This compound has garnered significant attention due to its promising biological activities, making it a potential candidate for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-ethyl-6,7-dihydroxy-2H-chromen-2-one can be achieved through several methods. One common synthetic route involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, as well as heterogeneous catalysts like cation-exchange resins and zeolite H-BEA .

Chemical Reactions Analysis

4-ethyl-6,7-dihydroxy-2H-chromen-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium azide, propargyl bromide, and anhydrous potassium carbonate . Major products formed from these reactions include coumarin-triazole derivatives and other coumarin-based compounds with diverse biological activities .

Scientific Research Applications

4-ethyl-6,7-dihydroxy-2H-chromen-2-one has been extensively studied for its biological activities. It exhibits antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties . In medicine, it has shown potential as a therapeutic agent for diseases such as cancer, diabetes, atherosclerosis, Alzheimer’s disease, and Parkinson’s disease . Additionally, it is used in the development of optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .

Mechanism of Action

The mechanism of action of 4-ethyl-6,7-dihydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it inhibits myeloperoxidase activity and reduces interleukin-6 levels, contributing to its anti-inflammatory effects . It also exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress . In cancer cells, it induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

4-ethyl-6,7-dihydroxy-2H-chromen-2-one is similar to other coumarin derivatives such as 6,7-dihydroxy-4-methyl-2H-chromen-2-one and 4-ethyl-5,7-dihydroxy-2H-chromen-2-one . its unique structure, characterized by the presence of an ethyl group at the 4-position and hydroxyl groups at the 6 and 7 positions, imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-ethyl-6,7-dihydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-6-3-11(14)15-10-5-9(13)8(12)4-7(6)10/h3-5,12-13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISESONVYWLLDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261286
Record name 4-Ethyl-6,7-dihydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16574-07-5
Record name 4-Ethyl-6,7-dihydroxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16574-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-6,7-dihydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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